4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICOPWBFTSJFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzenesulfonyl chloride and morpholine.
Reaction: The sulfonyl chloride reacts with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The biological and physical properties of sulfonylmorpholine derivatives are highly sensitive to substituent patterns on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase metabolic stability but may reduce solubility.
- Lipophilic substituents (e.g., -CF₃, -Cl) enhance membrane permeability, as seen in 4-((4-trifluoromethoxy)phenyl)sulfonyl)morpholine .
- Thiomorpholine analogs (replacing oxygen with sulfur) exhibit distinct solid-state packing and higher lipophilicity, making them suitable for targeting intracellular pathogens .
Physicochemical Properties
The melting points and solubility profiles of these compounds correlate with their substituents:
- Methoxy-substituted derivatives (e.g., 4-((4-methoxyphenyl)sulfonyl)morpholine) have moderate melting points (~109°C) due to hydrogen-bonding interactions .
- Chloro- and nitro-substituted analogs exhibit higher melting points (e.g., 144–145°C for 4-((3-chlorophenyl)sulfonyl)morpholine), likely due to stronger van der Waals forces .
- The target compound, this compound, lacks reported melting data, but its fluorine and methyl groups are expected to balance lipophilicity and solubility .
Biological Activity
4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is a synthetic compound characterized by a morpholine ring and a sulfonyl group attached to a fluorinated phenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where similar compounds have shown promise in various therapeutic areas.
The chemical formula for this compound is C11H14FNO2S. The presence of fluorine, nitrogen, oxygen, and sulfur in its structure enhances its solubility and bioavailability compared to other similar compounds.
Anticancer Potential
Research indicates that morpholine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain morpholine compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
Case Studies:
- A study evaluated the activity of morpholine derivatives against colon cancer cell lines, revealing that modifications in the sulfonamide linker significantly affected antiproliferative activity. Compounds with specific substitutions demonstrated IC50 values as low as 3 nM, indicating high potency .
The biological activity of this compound may involve its interaction with various biological targets:
- Enzyme Inhibition : Morpholine derivatives have been found to inhibit enzymes associated with neurodegenerative diseases and cancer. For example, compounds targeting BACE-1 showed micromolar activity against amyloid-beta peptide production in Alzheimer's disease models .
- Receptor Modulation : The compound may also modulate receptors involved in mood disorders and pain management, highlighting its potential as a therapeutic agent in central nervous system (CNS) disorders .
Comparative Analysis
To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key features and activities:
| Compound Name | Structure | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | C11H14FNO2S | Morpholine ring; fluorinated phenyl | TBD |
| 4-Fluorobenzenesulfonamide | C7H8FNO2S | Antibacterial activity | ~10 µM |
| Morpholinoacetamide | C9H12N2O2 | Anti-inflammatory properties | ~25 µM |
| Sulfamethoxazole | C10H11N3O3S | Widely used antibiotic | ~5 µM |
Q & A
Q. What are the recommended synthetic routes for 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine?
The synthesis typically involves sulfonylation of morpholine derivatives. A standard method includes reacting morpholine with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity. Comparative studies suggest that controlling reaction temperature (0–5°C) minimizes side reactions like over-sulfonylation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- IR Spectroscopy : Identify sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and morpholine ring vibrations .
- NMR : ¹H NMR resolves the fluorophenyl protons (δ 7.2–7.8 ppm) and methyl group (δ 2.4 ppm). ¹³C NMR confirms sulfonyl carbon at δ 44–46 ppm.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with exact mass matching theoretical molecular weight (e.g., 299.08 g/mol) .
Q. How to screen for preliminary biological activity?
- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of serine hydrolases or proteases, given sulfonyl groups’ affinity for catalytic triads.
- Antibacterial Screening : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A zone-of-inhibition assay (16–22 mm) can prioritize hits .
Advanced Research Questions
Q. How to design QSAR models for optimizing bioactivity?
-
Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
-
Validation : Use leave-one-out cross-validation (q² > 0.6) and external test sets. For example, substituents at the 4-fluoro position significantly modulate antibacterial potency (pIC₅₀ = 4.2–5.8) .
-
Table : Key QSAR Results for Analogues
Substituent logP IC₅₀ (µM) Predicted Activity -CF₃ 2.1 12.3 High -OCH₃ 1.8 45.6 Moderate
Q. What strategies elucidate the mechanism of action against enzymatic targets?
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes.
- ITC/MST : Quantify binding affinity (Kd = 0.1–10 µM) and thermodynamics. Sulfonyl groups often form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase) .
Q. How to improve metabolic stability in pharmacokinetic studies?
Q. What analytical methods resolve stability under varying conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH). HPLC-PDA tracks degradation products (e.g., sulfonic acid derivatives).
- Kinetic Analysis : Calculate t₁/₂ in buffers; shelf-life predictions require Arrhenius modeling .
Methodological Notes
- Structural Analogues : Cross-reference with PubChem (CID 43350826) and DSSTox (DTXSID00408961) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
